molecular formula C8H4BrClN2 B13007836 4-Bromo-7-chlorocinnoline

4-Bromo-7-chlorocinnoline

Cat. No.: B13007836
M. Wt: 243.49 g/mol
InChI Key: LMWFFNJRYHTRPR-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of cinnoline, characterized by the presence of bromine and chlorine atoms at the 4 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of cinnoline derivatives. For instance, a typical synthetic route may start with the bromination of 4-chlorocinnoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chlorocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline or isoquinoline derivatives .

Scientific Research Applications

4-Bromo-7-chlorocinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chlorocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Bromo-7-chloroquinoline
  • 7-Bromo-4-chloroquinoline
  • 3-Bromo-4-chloroquinoline
  • 8-Bromo-4-chloroquinoline

Comparison: 4-Bromo-7-chlorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-7-chlorocinnoline

InChI

InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H

InChI Key

LMWFFNJRYHTRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC=C2Br

Origin of Product

United States

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